molecular formula C17H19F2N3O3 B2437291 N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide CAS No. 1375837-98-1

N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide

Cat. No. B2437291
CAS RN: 1375837-98-1
M. Wt: 351.354
InChI Key: MWRYWDDDHJAQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide (DFM-PH) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is complex and involves multiple pathways. One of the key pathways is the inhibition of HDACs, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to apoptosis. This compound also has antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, neuroprotection, and inhibition of bacterial and viral growth. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide in lab experiments is its broad range of applications, which makes it a versatile tool for researchers in various fields. This compound is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective option for lab experiments. However, one of the limitations of using this compound is its limited solubility in non-polar solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide, including the development of more potent derivatives, the investigation of its effects on other diseases, and the exploration of its potential as a therapeutic agent. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route for clinical use.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action is complex and involves multiple pathways, including the inhibition of HDACs and antioxidant and anti-inflammatory properties. This compound has a wide range of biochemical and physiological effects and is a versatile tool for researchers in various fields. However, further research is needed to fully elucidate its mechanism of action and to determine its optimal dosage and administration route for clinical use.

Synthesis Methods

N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide can be synthesized using a simple one-pot reaction involving the condensation of 3-(difluoromethoxy)benzoyl chloride with 1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide in the presence of a base. The resulting product is a white crystalline powder that is soluble in polar solvents such as DMSO and DMF.

Scientific Research Applications

N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the development of these diseases. In infectious diseases, this compound has been shown to inhibit the growth of various bacterial and viral pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and human immunodeficiency virus (HIV).

properties

IUPAC Name

N'-[3-(difluoromethoxy)benzoyl]-1-prop-2-ynylpiperidine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-2-9-22-10-4-3-8-14(22)16(24)21-20-15(23)12-6-5-7-13(11-12)25-17(18)19/h1,5-7,11,14,17H,3-4,8-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRYWDDDHJAQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NNC(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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